

"CAS number 61922-00-7 chemical properties"

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Compound of Interest

Compound Name: 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide

Cat. No.: B1268845

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An In-depth Technical Guide to the Chemical Properties of CAS Number 61922-00-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and related information for the compound with CAS number 61922-00-7, identified as 2-(3-Formyl-2-methyl-indol-1-yl)-acetamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes information on related indole derivatives to provide a broader context for its potential properties and biological activities.

Chemical Identity and Structure

The fundamental identification details for CAS number 61922-00-7 are summarized below.

Property	Value
CAS Number	61922-00-7
IUPAC Name	2-(3-Formyl-2-methyl-indol-1-yl)-acetamide
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂
Molecular Weight	216.24 g/mol
Canonical SMILES	Cc1c(C=O)c2ccccc2n1CC(N)=O
InChI Key	YPMNUMFCLRBHFC-UHFFFAOYSA-N
Physical Description	Solid[1]

Physicochemical Properties

Quantitative physicochemical data for 2-(3-Formyl-2-methyl-indol-1-yl)-acetamide are not extensively reported in the literature. The table below presents available information and highlights data that is currently unavailable.

Property	Value
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Data not available

For context, a related compound, 2-(1-Methyl-1H-indol-3-yl)acetamide (CAS 150114-41-3), has a reported melting point of 181 °C[2]. This may suggest a similar melting range for the title compound, though experimental verification is required.

Safety and Handling

Based on available safety data, 2-(3-Formyl-2-methyl-indol-1-yl)-acetamide is classified as a hazardous substance.

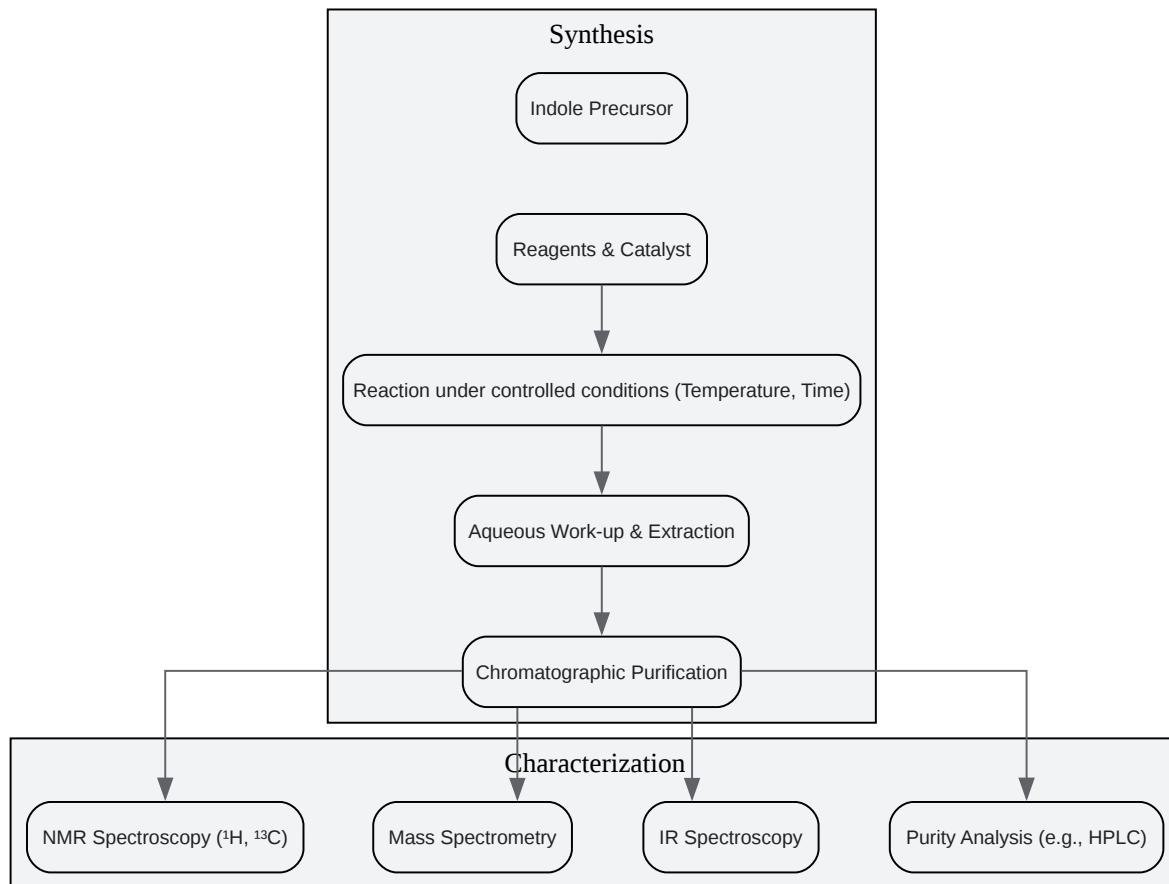
Hazard Class	Description
Acute Toxicity, Oral	Category 3, H301: Toxic if swallowed [1]
Eye Irritation	Category 2, H319: Causes serious eye irritation [1]
Signal Word	Danger [1]

Precautionary Statements: P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 2-(3-Formyl-2-methyl-indol-1-yl)-acetamide are not explicitly available. However, a general synthetic approach for related indole-3-acetamides involves the coupling of indole-3-acetic acid with an appropriate amine.

A generalized workflow for the synthesis and characterization of a substituted indole acetamide is presented below.



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A generalized workflow for synthesis and characterization.

Spectroscopic Data

Specific spectral data for 2-(3-Formyl-2-methyl-indol-1-yl)-acetamide are not available in the searched literature. For related indole derivatives, characteristic spectral features would be expected as follows:

- ^1H NMR: Signals corresponding to the indole ring protons, the methyl group, the formyl proton (likely in the 9-10 ppm region), the methylene protons, and the acetamide NH_2 protons.
- ^{13}C NMR: Resonances for the indole ring carbons, the methyl carbon, the formyl carbonyl carbon, the methylene carbon, and the acetamide carbonyl carbon.
- IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the amide, C=O stretching of the aldehyde and amide, and aromatic C-H and C=C stretching.
- Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight (216.24 g/mol) and characteristic fragmentation patterns.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for 2-(3-Formyl-2-methyl-indol-1-yl)-acetamide, the broader class of indole-3-carboxaldehyde and substituted indole acetamide derivatives is known for a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

The anticancer activity of some indole derivatives has been linked to the modulation of key signaling pathways that regulate cell proliferation and apoptosis. A hypothetical signaling pathway that could be influenced by a bioactive indole derivative is depicted below. This diagram is for illustrative purposes only, as the specific mechanism of action for CAS 61922-00-7 is unknown.



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Hypothetical signaling pathway for an indole derivative.

Further research is required to determine the specific biological activities and mechanisms of action of 2-(3-Formyl-2-methyl-indol-1-yl)-acetamide. The information on related compounds suggests that this could be a molecule of interest for further investigation in drug discovery and development.

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